molecular formula C14H10ClN5O4 B2413224 5-chloro-6-hydroxy-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide CAS No. 2034349-71-6

5-chloro-6-hydroxy-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide

Cat. No. B2413224
CAS RN: 2034349-71-6
M. Wt: 347.72
InChI Key: KHMGATQPRGLDND-UHFFFAOYSA-N
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Description

5-chloro-6-hydroxy-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C14H10ClN5O4 and its molecular weight is 347.72. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-6-hydroxy-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-6-hydroxy-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activity and Antimicrobial Screening

Compounds similar to 5-chloro-6-hydroxy-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide have been studied for their biological activity. For example, 4-Thiazolidinones of nicotinic acid and related compounds showed antimicrobial activity against various bacteria and fungal species (Patel & Shaikh, 2010).

Cyclisation and Structural Analysis

Studies on the cyclisation of related nicotinamides have been conducted to understand the structural and electronic effects influencing their reactivity. For instance, the cyclisation of 2-chloro-N-(R-2-pyridinyl)nicotinamides to form various derivatives was examined, providing insights into their structural characteristics (Fernandes et al., 2006).

Synthesis of Heterocyclic Compounds

The synthesis of novel 1,2,4‐Oxadiazole heterocyclic compounds containing related moieties has been explored for potential hypertensive activity (Kumar & Mashelker, 2007).

Antioxidant Activity

Research on derivatives of 5-chloro-6-hydroxy-N-related compounds has shown significant antioxidant activities. For instance, certain derivatives demonstrated higher antioxidant activity compared to ascorbic acid (Tumosienė et al., 2019).

Potential as Muscarinic Receptor Agonists

Some derivatives have been synthesized as potential M, muscarinic receptor agonists, showcasing the diverse pharmacological applications of these compounds (Hu et al., 2010).

Synthesis of Substituted Oxadiazoles

The synthesis of substituted 1,3,4-Oxadiazoles from hydrazones related to 5-chloro-6-hydroxy-N-compounds suggests their varied chemical and biological properties (Daoud et al., 2009).

properties

IUPAC Name

5-chloro-6-oxo-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5O4/c15-9-3-8(5-17-14(9)23)13(22)18-6-11-19-12(20-24-11)7-1-2-16-10(21)4-7/h1-5H,6H2,(H,16,21)(H,17,23)(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMGATQPRGLDND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1C2=NOC(=N2)CNC(=O)C3=CNC(=O)C(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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